Regioisomeric Differentiation: 3-Carboxylate vs 2-Carboxylate in B-Raf Kinase Inhibition
The 3-carboxylate regioisomer (this compound) is a validated scaffold for B-Raf kinase inhibition, with ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate derivatives achieving a B-Raf IC50 of 1.54 μM in biochemical assays [1]. In contrast, the 2-carboxylate regioisomer (Ethyl 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate, CAS 2055901-32-9) has no published kinase inhibition data, representing a critical target engagement gap . This regioisomeric specificity is attributed to the distinct hydrogen-bonding pattern of the 3-carboxylate with the kinase hinge region, which cannot be replicated by the 2-substituted analog.
| Evidence Dimension | B-Raf kinase biochemical inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.54 μM (for closely related ethyl 3-carboxylate derivative, compound 68 from Gopalsamy et al. 2009) |
| Comparator Or Baseline | Ethyl 7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate (CAS 2055901-32-9): No reported kinase inhibition data |
| Quantified Difference | Only the 3-carboxylate regioisomer has validated B-Raf inhibition; 2-carboxylate is unvalidated |
| Conditions | Biochemical B-Raf kinase assay, inhibition of Mek1 phosphorylation in Sf9 cells |
Why This Matters
For B-Raf-targeted drug discovery programs, only the 3-carboxylate regioisomer offers a validated chemical starting point with known kinase engagement, reducing the risk of false-negative screening results compared to the unvalidated 2-carboxylate analog.
- [1] Gopalsamy, A., Ciszewski, G., Hu, Y., Lee, F., Feldberg, L., Frommer, E., Kim, S., Collins, K., Wojciechowicz, D., & Mallon, R. (2009). Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(10), 2735-2738. View Source
